Glycylglycylglycinamide

Descripción general

Descripción

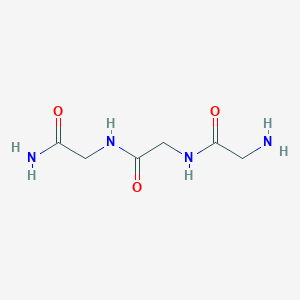

Glycylglycylglycinamide is a tripeptide derivative composed of three glycine molecules linked together, with the terminal glycine converted to an amideIt is a white, water-soluble solid with the molecular formula C6H12N4O3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycylglycylglycinamide can be synthesized through the stepwise coupling of glycine molecules. The process typically involves the use of protecting groups to prevent unwanted side reactions. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds between glycine molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields .

Análisis De Reacciones Químicas

Types of Reactions

Glycylglycylglycinamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the amide or peptide bonds, leading to modifications of the peptide chain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Aplicaciones Científicas De Investigación

Glycylglycylglycinamide has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein folding and stability.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and coatings

Mecanismo De Acción

The mechanism of action of glycylglycylglycinamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and stability. The specific pathways involved depend on the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Glycylglycine: A dipeptide composed of two glycine molecules.

Glycinamide: The amide derivative of glycine.

Glycylglycylglycine: A tripeptide composed of three glycine molecules without the terminal amide group

Uniqueness

Glycylglycylglycinamide is unique due to its tripeptide structure with an amide group at the terminal position. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

Glycylglycylglycinamide (GGG) is a tripeptide composed of three glycine residues. Its biological activity has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article delves into the biological properties of GGG, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the stepwise coupling of glycine molecules, often utilizing carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation. The synthesis can be achieved using solid-phase peptide synthesis (SPPS) techniques, which allow for high yields and efficient purification.

GGG exhibits several biological activities primarily due to its structural characteristics:

- Protein Folding and Stability : GGG has been investigated for its role in protein folding, where it may stabilize protein structures through hydrogen bonding and electrostatic interactions with molecular targets such as enzymes and receptors.

- Enzyme Interaction : The compound can influence enzyme activity by modulating the binding affinity of substrate molecules, potentially enhancing enzymatic reactions in biological systems .

- Metal Ion Interaction : GGG has shown reactivity with metal ions (e.g., copper), which may be leveraged in biomedical applications. The interaction with metals can affect the stability and bioavailability of GGG in biological environments .

Therapeutic Applications

The potential therapeutic applications of GGG are diverse:

- Drug Delivery Systems : Due to its ability to form stable complexes with metal ions, GGG is being explored as a drug delivery vehicle, particularly for metal-based therapeutics.

- Neuroprotective Effects : Preliminary studies suggest that GGG may exhibit neuroprotective properties by enhancing cholinergic neurotransmission. This could have implications for treating cognitive impairments associated with aging or neurodegenerative diseases .

- Peptide-Based Materials : GGG is utilized in the development of peptide-based materials and coatings, which have applications in biomedical devices and tissue engineering.

Case Studies

-

Neuroprotective Activity :

A study evaluated the effects of GGG on cognitive function using animal models. The administration of GGG was associated with improved memory performance compared to control groups treated with saline. This suggests a potential role for GGG in enhancing cognitive function through cholinergic pathways . -

Metal Binding Studies :

Research demonstrated that GGG reacts with aquated Cu(ClO4)2 at alkaline pH levels, forming stable complexes that could be utilized in therapeutic settings. This interaction indicates the potential for GGG to serve as a ligand in metal-based therapies . -

Stability in Biological Systems :

Investigations into the stability of GGG in various ionic environments revealed that specific ions could enhance or inhibit its solubility and activity. Understanding these interactions is crucial for optimizing its use in biological applications .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C6H12N4O3 |

| Molecular Weight | 172.18 g/mol |

| Solubility | Soluble in water; stability affected by ionic strength |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Potential Applications | Drug delivery, neuroprotection, peptide-based materials |

Propiedades

IUPAC Name |

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDTZWWXUOXWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423796 | |

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-47-7 | |

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.